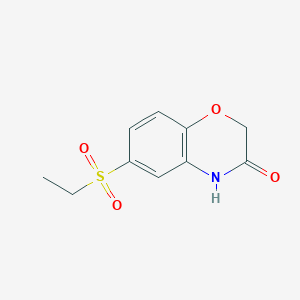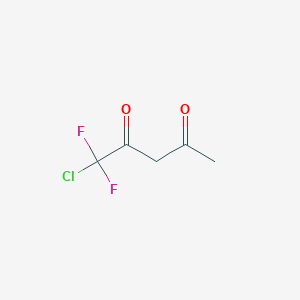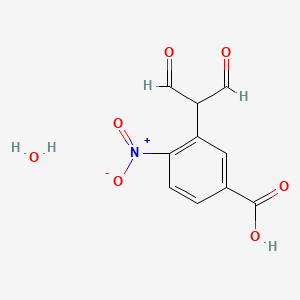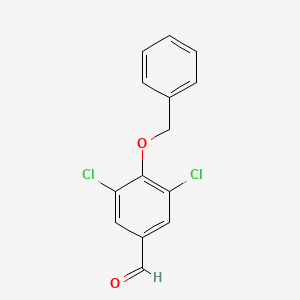
1-(2-苯乙基)-1,4-二氮杂环庚烷
描述
1-(2-Phenylethyl)-1,4-diazepane is a useful research compound. Its molecular formula is C13H20N2 and its molecular weight is 204.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(2-Phenylethyl)-1,4-diazepane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(2-Phenylethyl)-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylethyl)-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
中枢神经系统 (CNS) 兴奋剂
“1-(2-苯乙基)-1,4-二氮杂环庚烷”衍生物已被研究作为 CNS 兴奋剂的潜力。这类化合物可以影响大脑中的神经递质系统,这可能在治疗抑郁症、注意力缺陷多动障碍 (ADHD) 和嗜睡症等疾病方面具有应用价值。 其结构与已知 CNS 兴奋剂苯乙胺相似,表明这些衍生物可能调节类似的通路 .
精神活性化合物研究
该化合物的结构与精神活性物质有关,使其成为研究精神疾病治疗方法的候选药物。 研究可能集中于了解其与多巴胺、5-羟色胺和肾上腺素受体的相互作用,这些受体在情绪调节中至关重要,并可能导致精神分裂症和双相情感障碍等疾病的新治疗方法 .
药物化学
在药物化学中,“1-(2-苯乙基)-1,4-二氮杂环庚烷”是开发新药的宝贵支架。它的多功能性允许创建广泛的配体,可以靶向各种受体,例如肾上腺素受体、多巴胺受体和 sigma 受体。 这可以导致发现治疗涉及这些受体的疾病的新疗法 .
药物滥用研究
鉴于其与苯乙胺的结构关系,该化合物可用于研究药物滥用的影响。 它可以作为模型来了解各种设计药物的代谢途径和效力,有助于开发成瘾和过量服用的治疗方法 .
腺苷受体配体
该化合物的衍生物可能充当腺苷受体的配体,腺苷受体在心血管功能、神经传递和免疫反应中起着重要作用。 该领域的研究所取得的进展可能有助于治疗心脏病、神经疾病和炎症性疾病 .
酶抑制研究
“1-(2-苯乙基)-1,4-二氮杂环庚烷”衍生物可能是单胺氧化酶 (MAO) 和碳酸酐酶等酶的有效抑制剂。 这些酶参与各种生理过程,它们的抑制在治疗青光眼、癫痫和某些情绪障碍等疾病方面可能是有益的 .
受体结合亲和力研究
该化合物可用于研究对体内各种受体的结合亲和力。 这项研究可以提供对开发具有更高选择性和更少副作用的药物的见解,从而改善患者的治疗效果 .
化学安全性和毒理学
与任何化学化合物一样,了解“1-(2-苯乙基)-1,4-二氮杂环庚烷”的安全性和毒理学影响至关重要。 该领域的研究可以告知安全操作实践,建立暴露限值,并有助于为科学研究中使用的化学品制定监管标准 .
作用机制
Target of Action
The primary target of 1-(2-Phenylethyl)-1,4-diazepane is the mu-opioid receptor . This receptor plays a crucial role in mediating the effects of opioids, which include analgesia, euphoria, and respiratory depression .
Mode of Action
1-(2-Phenylethyl)-1,4-diazepane acts as an agonist at the mu-opioid receptor . This means it binds to the receptor and activates it, triggering a series of biochemical reactions that result in the compound’s effects .
Biochemical Pathways
Upon activation of the mu-opioid receptor, 1-(2-Phenylethyl)-1,4-diazepane triggers a cascade of biochemical reactions. These reactions generally involve hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .
Pharmacokinetics
Based on its structural similarity to fentanyl, it can be anticipated that it has high lipophilicity, a large volume of distribution, and potential active metabolites . These properties could influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The activation of the mu-opioid receptor by 1-(2-Phenylethyl)-1,4-diazepane leads to a variety of effects at the molecular and cellular level. These include analgesia, euphoria, and potentially severe adverse effects including coma and death .
Action Environment
The action, efficacy, and stability of 1-(2-Phenylethyl)-1,4-diazepane can be influenced by various environmental factors. For instance, the presence of other substances, the pH of the environment, and the temperature can all affect how the compound interacts with its target and is metabolized . .
属性
IUPAC Name |
1-(2-phenylethyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-2-5-13(6-3-1)7-11-15-10-4-8-14-9-12-15/h1-3,5-6,14H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWDPAPUJVTXSDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371895 | |
| Record name | 1-(2-phenylethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40389-67-1 | |
| Record name | 1-(2-phenylethyl)-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 40389-67-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




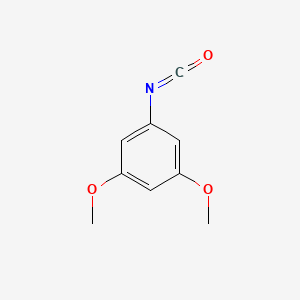
![4,6-Dimethoxy-2-[phenyl(piperazin-1-yl)methyl]pyrimidine](/img/structure/B1333713.png)




